N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound belonging to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, to which f2707-0012 belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The lipophilicity of a compound is a key factor related to its cell transmembrane transport and other biological processes .
Result of Action
Pyrrolopyrazine derivatives have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of F2707-0012. For instance, the biological activity of certain compounds has been shown to increase linearly with increasing lipophilicity within these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves the cyclization of pyrrole and pyrazine rings. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyrazine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, NaBH₄
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and kinase inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tuberculosis drug with a similar pyrazine ring structure.
Glipizide: An anti-diabetic drug with a pyrazine scaffold.
Amiloride: A diuretic with a pyrazine ring.
Uniqueness
N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to its specific combination of pyrrole and pyrazine rings, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-18-11-9-17(10-12-18)22-21(25)24-15-14-23-13-5-8-19(23)20(24)16-6-3-2-4-7-16/h2-13,20H,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRTUJVASRWYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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